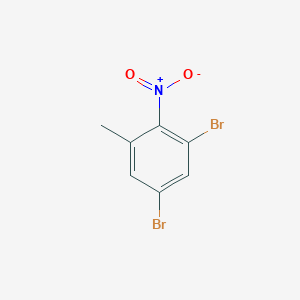

3,5-Dibromo-2-nitrotoluene

Description

General Context of Substituted Toluene (B28343) Derivatives in Organic Synthesis

Toluene, a simple aromatic hydrocarbon consisting of a benzene (B151609) ring attached to a methyl group, is a fundamental starting material in organic synthesis. The methyl group is an activating group, meaning it increases the reactivity of the aromatic ring towards electrophilic substitution reactions compared to benzene. youtube.commsu.edu This enhanced reactivity, coupled with the directing effect of the methyl group, makes toluene a versatile precursor for a wide range of substituted aromatic compounds. youtube.compearson.com

The synthesis of polysubstituted benzenes is a crucial aspect of organic chemistry, allowing for the construction of complex molecules with specific functionalities. youtube.com The order in which different functional groups are introduced onto the aromatic ring is critical to achieving the desired isomer. libretexts.org Toluene and its derivatives can be transformed through various reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, to yield a plethora of useful intermediates and final products. msu.eduncert.nic.inlibretexts.org

Significance of Bromine and Nitro Substituents in Aromatic Systems

The presence and positioning of bromine and nitro groups on an aromatic ring profoundly influence its chemical behavior.

Bromine Substituents: Halogens, including bromine, are deactivating groups in electrophilic aromatic substitution reactions. This means they make the aromatic ring less reactive towards incoming electrophiles. stackexchange.comlibretexts.org This deactivation is due to the inductive effect, where the electronegative halogen atom withdraws electron density from the ring through the sigma bond. msu.edulibretexts.org However, halogens are also ortho-, para-directors. This is because the halogen can donate a lone pair of electrons to the aromatic ring through resonance, which helps to stabilize the carbocation intermediate formed during ortho and para attack. libretexts.org

Nitro Substituents: The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects. libretexts.orgnumberanalytics.com This strong deactivating nature makes nitro-substituted aromatic rings significantly less reactive in electrophilic aromatic substitution reactions. msu.edulibretexts.org The nitro group is a meta-director for electrophilic attack. numberanalytics.com Conversely, the strong electron-withdrawing character of the nitro group facilitates nucleophilic aromatic substitution, a reaction where a nucleophile replaces a leaving group on the aromatic ring. mdpi.comwikipedia.org

In 3,5-Dibromo-2-nitrotoluene, the interplay of the activating methyl group and the deactivating bromine and nitro groups creates a unique reactivity profile that can be exploited in further chemical transformations.

Overview of Research Trajectories Pertaining to this compound

Research involving this compound primarily focuses on its utility as a chemical intermediate in the synthesis of more complex organic molecules. Its multifunctional nature allows for a variety of chemical transformations.

The synthetic pathway to this compound itself is a subject of interest, requiring careful control of reaction conditions to achieve the desired substitution pattern. A plausible synthetic route could involve the nitration of toluene to form 2-nitrotoluene (B74249), followed by a controlled bromination to introduce the two bromine atoms at the 3 and 5 positions.

Key reaction types that this compound can undergo include:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst. This transformation yields 3,5-dibromo-2-aminotoluene, a valuable precursor for the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Nucleophilic Substitution of Bromine: The bromine atoms on the ring can potentially be replaced by other nucleophiles under specific reaction conditions, further diversifying the range of accessible derivatives.

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents, leading to the formation of 3,5-dibromo-2-nitrobenzoic acid.

These potential transformations highlight the role of this compound as a versatile building block in the construction of a wide array of targeted organic compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 76435-23-9 chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₇H₅Br₂NO₂ |

| Molecular Weight | 294.93 g/mol |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| 3,5-Dibromo-2-aminotoluene | C₇H₇Br₂N |

| 3,5-Dibromo-2-nitrobenzoic acid | C₇H₃Br₂NO₄ |

| This compound | C₇H₅Br₂NO₂ |

| 2-Nitrotoluene | C₇H₇NO₂ |

| Benzene | C₆H₆ |

Properties

IUPAC Name |

1,5-dibromo-3-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCRQIPAJVHCDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3,5 Dibromo 2 Nitrotoluene

Established Laboratory Synthetic Routes

The laboratory synthesis of 3,5-Dibromo-2-nitrotoluene is typically not a single-step process but rather a sequence of reactions requiring careful control of conditions to ensure high yield and purity. The choice of starting material and the order of the nitration and bromination steps are critical to the success of the synthesis.

Multi-Step Approaches Commencing from Toluene (B28343) Precursors

The most common and direct synthetic route begins with toluene. This approach involves a two-step electrophilic substitution sequence: initial nitration followed by subsequent bromination.

First, toluene is nitrated to introduce a single nitro group. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov The reaction conditions, particularly temperature, are controlled to favor mono-nitration and manage the formation of isomers. nih.gov The primary products of this step are a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481), with a smaller amount of 3-nitrotoluene. nih.gov The isomers must then be separated, often by fractional distillation, to isolate the desired 2-nitrotoluene precursor. nih.govbartleby.com

Table 1: Multi-Step Synthesis via Nitration of Toluene

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Key Considerations |

|---|---|---|---|---|

| 1. Nitration | Toluene | HNO₃, H₂SO₄ (Mixed Acid), 25-40°C | Mixture of nitrotoluene isomers | The ortho- (2-nitrotoluene) and para- (4-nitrotoluene) isomers are major products; separation is required. nih.gov |

| 2. Bromination | 2-Nitrotoluene | Br₂, Iron(III) bromide (FeBr₃) catalyst | This compound | The methyl group directs bromination to the ortho and para positions relative to itself. stackexchange.com |

Regioselective Nitration Strategies for Pre-functionalized Toluenes

An alternative strategy involves introducing the bromine atoms to the toluene ring before the nitration step. This pathway commences with a pre-functionalized toluene, such as 3,5-dibromotoluene (B156392). The synthesis of 3,5-dibromotoluene itself can be a multi-step process, for instance, starting from 4-methyl aniline. doubtnut.com

Once 3,5-dibromotoluene is obtained, it undergoes regioselective nitration. In this reaction, the existing substituents—one activating methyl group and two deactivating bromine atoms—collectively direct the incoming nitro group. The methyl group is ortho-, para-directing, while the halogens are also ortho-, para-directing but deactivating. The nitro group is preferentially installed at the C2 position, which is ortho to the methyl group and situated between the two bromine atoms. Modern approaches to enhance regioselectivity in nitration reactions sometimes employ shape-selective catalysts like zeolites, which can favor the formation of a specific isomer by controlling the transition state within their porous structure. cardiff.ac.ukresearchgate.net

Table 2: Synthesis via Regioselective Nitration

| Step | Starting Material | Reagents/Conditions | Product | Key Considerations |

|---|---|---|---|---|

| 1. Nitration | 3,5-Dibromotoluene | HNO₃, H₂SO₄ | This compound | The directing effects of the methyl and bromo groups guide the nitro group to the C2 position. |

Directed Bromination Procedures on Nitro-Substituted Aromatic Rings

This procedure is the crucial second step in the synthetic pathway that begins with the nitration of toluene (see 2.1.1). The starting material for this step is 2-nitrotoluene. The key to forming the desired 3,5-dibromo isomer lies in the directing effects of the substituents already on the aromatic ring.

Isolation and Purification Techniques in Laboratory Synthesis

Regardless of the synthetic route chosen, the final product, this compound, must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and isomeric byproducts.

A variety of standard and advanced laboratory techniques are employed for this purpose:

Crystallization: Since this compound is a solid at room temperature, recrystallization from a suitable solvent is a primary method for purification. nih.gov This technique separates the compound based on differences in solubility between the desired product and impurities.

Fractional Distillation: This method is essential for separating the initial nitrotoluene isomers, which have close boiling points. nih.govbartleby.com It can also be used to purify liquid precursors.

Chromatography: For high-purity applications, column chromatography is highly effective. The crude product is passed through a stationary phase (like silica (B1680970) gel or alumina), and different components are separated based on their differential adsorption and elution with a mobile phase. Other chromatographic methods, such as ion-exchange and hydrophobic interaction chromatography, are powerful tools for separating complex mixtures, though more commonly applied to biomolecules. nih.gov

Centrifugation: This technique is used to efficiently separate solid products or cell debris from liquid reaction media or solvent washes. nih.gov

Steam Distillation: This technique is useful for separating volatile organic compounds from non-volatile inorganic salts and other impurities, a method noted in the purification of related nitrotoluenes. orgsyn.org

Table 3: Common Purification Techniques

| Technique | Application in Synthesis | Purpose |

|---|---|---|

| Fractional Distillation | Separation of nitrotoluene isomers | To isolate the 2-nitrotoluene precursor from the 4-nitrotoluene isomer. nih.govbartleby.com |

| Recrystallization | Final product purification | To obtain high-purity crystalline this compound. nih.gov |

| Column Chromatography | High-purity isolation | To separate the target compound from closely related isomers and byproducts. |

| Centrifugation | Solid-liquid separation | To quickly remove solid impurities or isolate precipitated product. nih.gov |

Industrial Production Methods and Optimization

Translating laboratory syntheses into viable industrial processes requires a focus on scalability, efficiency, cost-effectiveness, and safety. The production of this compound on a larger scale builds upon the established laboratory routes but incorporates process engineering for optimization.

Scalable Synthesis and Process Engineering

The industrial production of nitrotoluenes is a well-established process. Large-scale nitration of toluene is often performed in continuous reactors rather than batch-wise, which allows for better control over reaction temperature and mixing, leading to consistent product quality and higher throughput. nih.gov Operating at the lowest possible temperature (e.g., 25-40°C) helps to minimize the formation of unwanted by-products, resulting in high isolated yields of the mixed nitrotoluenes (typically around 96%). nih.gov

Application of Continuous Flow Reactors in Manufacturing

The transition from traditional batch processing to continuous flow manufacturing represents a significant advancement in chemical synthesis, offering numerous advantages for the production of specialty chemicals like this compound. Continuous flow reactors are systems where reactants are continuously fed into the reactor, and the product is continuously removed. ajinomoto.com This methodology provides enhanced control over critical reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved product quality, and shorter reaction times. ajinomoto.com

One of the primary drivers for adopting continuous flow technology, particularly for nitration and bromination reactions, is the substantial improvement in safety. ajinomoto.comresearchgate.net These reactions are often highly exothermic and can involve hazardous reagents. The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, inherently reducing the risks associated with thermal runaways or accidental releases. researchgate.net Furthermore, the superior heat and mass transfer characteristics of these reactors allow for precise temperature control, preventing the formation of unwanted byproducts that can arise from localized temperature spikes common in large batch reactors. researchgate.net

Different types of continuous flow reactors can be employed, depending on the specific requirements of the synthesis. For biphasic reactions, which can be relevant in the synthesis of halogenated nitroaromatics, flow systems can significantly improve reaction efficiency. researchgate.net Reactor types include simple coiled tubes (coil reactors), which are effective for reactions requiring efficient mixing and temperature control, and continuously stirred tank reactors (CSTRs), which are suitable for slower reactions. ajinomoto.com The modular nature of flow chemistry setups also allows for greater flexibility in production. ajinomoto.com For instance, a system designed for producing a related compound, p-toluidine (B81030) from p-nitrotoluene, highlights the adaptability of continuous flow processes for nitroarene reactions. rochester.edu

| Feature | Benefit in Continuous Flow Manufacturing |

| Process Control | Enhanced control over temperature, pressure, and mixing leads to higher yields and purity. ajinomoto.com |

| Safety | Small reactor volumes and superior heat exchange reduce risks associated with hazardous and exothermic reactions. ajinomoto.comresearchgate.net |

| Efficiency | Improved mass and heat transfer can shorten reaction times and increase throughput. researchgate.net |

| Scalability | Processes can be scaled up by running the system for longer periods or by parallelizing reactor lines. |

| Modularity | Reactor systems can be reconfigured for different chemical syntheses, providing production agility. ajinomoto.com |

Advanced Purification Methodologies for Industrial Scale

The isolation and purification of the final product are critical steps in ensuring the quality of this compound for subsequent applications. On an industrial scale, purification methods must be efficient, scalable, and cost-effective.

Crystallization is a primary technique for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for achieving high purity and yield. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound crystallizes out, leaving impurities behind in the mother liquor.

Chromatographic techniques , while often associated with laboratory-scale separations, have been adapted for industrial use. Flash column chromatography, using silica gel as the stationary phase, is a viable method for removing closely related impurities. orgsyn.org The crude material is loaded onto a column and eluted with a solvent system that allows for the separation of the target compound from byproducts. orgsyn.org While effective, the cost of the stationary phase and solvents can be a consideration for large-scale production.

Distillation methods can also be employed, particularly for removing volatile impurities or for purifying precursors. Steam distillation is a technique used to separate water-insoluble compounds that are volatile in steam. This method was demonstrated for the separation of isomeric aminonitrotoluenes, a related class of compounds. orgsyn.org For less volatile compounds, vacuum distillation may be necessary to lower the boiling point and prevent thermal decomposition.

| Purification Method | Principle | Application Notes |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | A common and cost-effective method for solid compounds. Solvent selection is key. |

| Flash Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). orgsyn.org | Effective for separating structurally similar compounds. Can be costly on a large scale due to solvent and silica gel consumption. orgsyn.org |

| Steam Distillation | Separation of volatile, water-immiscible compounds by co-distilling with steam. orgsyn.org | Useful for removing non-volatile impurities or separating volatile isomers. orgsyn.org |

| Vacuum Distillation | Distillation under reduced pressure to lower the boiling point of high-boiling compounds. | Prevents thermal decomposition of the product during purification. |

Precursor Chemistry in the Synthesis of this compound

The synthesis of polysubstituted benzene (B151609) rings like this compound requires careful strategic planning, as the order of substituent introduction is critical to achieving the desired isomer. The directing effects of the substituents (methyl, nitro, and bromo groups) dictate the position of subsequent electrophilic aromatic substitution reactions.

A common and logical precursor for the synthesis is o-nitrotoluene . In this approach, o-nitrotoluene would undergo bromination. The methyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. When both are present, the powerful activating effect of the methyl group would direct the incoming bromine atoms. However, this could potentially lead to a mixture of isomeric products, which would then require separation. libretexts.org

A more regioselective route starts with a different precursor. One effective strategy involves beginning with p-toluidine (4-methylaniline) . The synthesis proceeds through several steps:

Bromination: The amino group in p-toluidine is a strong activating group, directing electrophilic substitution to the ortho positions. Reaction with bromine would yield 2,6-dibromo-4-methylaniline.

Diazotization: The amino group of the dibrominated intermediate is then converted into a diazonium salt using nitrous acid (HNO₂). doubtnut.com

Sandmeyer-type Reaction: The diazonium group can be subsequently replaced by a nitro group. An alternative, though less direct, pathway starting from p-toluidine involves bromination to form 3-bromo-4-methyl aniline, followed by diazotization and substitution with a bromine atom to yield 3,5-dibromotoluene. doubtnut.com This intermediate would then need to be nitrated.

Another viable precursor is p-bromotoluene . Nitration of p-bromotoluene would be directed by the activating methyl group to the position ortho to it, yielding 4-bromo-2-nitrotoluene (B1266186). libretexts.org A subsequent bromination step would be required to introduce the second bromine atom. The directing effects of the existing substituents would need to be carefully considered to ensure the desired 3,5-dibromo isomer is the major product.

| Precursor | Synthetic Pathway Outline | Key Considerations |

| o-Nitrotoluene | Direct bromination of o-nitrotoluene. | The activating methyl group directs bromination, but a mixture of isomers may form, requiring separation. libretexts.org |

| p-Toluidine (4-methylaniline) | 1. Bromination 2. Diazotization 3. Substitution with a nitro group. | A multi-step but potentially more selective route. The strong activating effect of the amino group controls the initial bromination. doubtnut.com |

| p-Bromotoluene | 1. Nitration to form 4-bromo-2-nitrotoluene 2. Subsequent bromination. | The order of reactions is crucial to control the final substitution pattern. libretexts.org |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dibromo 2 Nitrotoluene

Electrophilic Aromatic Substitution (EAS) Reactivity

The reactivity of the benzene (B151609) ring in 3,5-Dibromo-2-nitrotoluene towards electrophilic attack is substantially influenced by the three substituents already present: a nitro group (-NO₂), two bromine atoms (-Br), and a methyl group (-CH₃). These groups exert competing electronic and steric effects that dictate the position and rate of further substitution.

The orientation of an incoming electrophile is determined by the cumulative directing effects of the existing substituents on the aromatic ring. In the case of this compound, the substituents have conflicting influences.

Nitro Group (-NO₂): The nitro group at the C-2 position is a powerful deactivating group due to its strong electron-withdrawing nature, both through inductive and resonance effects. youtube.com It pulls electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C-4 and C-6). youtube.com

Bromine Atoms (-Br): The bromine atoms at C-3 and C-5 are also deactivating groups due to their electronegativity, which results in an electron-withdrawing inductive effect. However, they possess lone pairs of electrons that can be donated to the ring through resonance, a +M effect. libretexts.org This resonance effect directs incoming electrophiles to the ortho and para positions relative to the bromine atoms. libretexts.org For the Br at C-3, the ortho position is C-4 and the para position is C-6. For the Br at C-5, the ortho positions are C-4 and C-6.

Methyl Group (-CH₃): The methyl group at C-1 is an activating group, donating electron density to the ring via an inductive effect and hyperconjugation. japsr.injapsr.in It is an ortho, para-director, meaning it directs incoming electrophiles to the C-2, C-4, and C-6 positions.

When multiple substituents are present, the directing effects are generally additive. However, in this molecule, the activating methyl group's directing effect often prevails over deactivating groups. chemicalforums.com The methyl group strongly directs to the C-4 (para) and C-6 (ortho) positions. The nitro group directs to the C-4 and C-6 positions (meta). The bromine atoms also direct to the C-4 and C-6 positions (ortho/para). Therefore, there is a consensus among all substituents that any potential electrophilic attack would be overwhelmingly directed to the C-4 and C-6 positions.

| Substituent (Position) | Electronic Effect | Directing Influence | Target Positions |

|---|---|---|---|

| -CH₃ (C-1) | Activating (+I, Hyperconjugation) | Ortho, Para | 2, 4, 6 |

| -NO₂ (C-2) | Deactivating (-I, -M) | Meta | 4, 6 |

| -Br (C-3) | Deactivating (-I, +M) | Ortho, Para | 4, 6 |

| -Br (C-5) | Deactivating (-I, +M) | Ortho, Para | 4, 6 |

Furthermore, steric hindrance plays a crucial role. The positions available for substitution, C-4 and C-6, are flanked by bulky substituents. The C-4 position is adjacent to the bromine atom at C-3 and the bromine atom at C-5. The C-6 position is adjacent to the bromine atom at C-5 and the methyl group at C-1. This steric crowding can hinder the approach of an electrophile to these positions, further reducing the reaction rate. libretexts.org The combination of profound electronic deactivation and significant steric hindrance makes further electrophilic aromatic substitution on this compound exceptionally challenging.

Nucleophilic Aromatic Substitution (SNAr) Pathways

In contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it a candidate for nucleophilic aromatic substitution (SNAr). This reaction requires the presence of a good leaving group and strong electron-withdrawing groups on the aromatic ring. libretexts.orglibretexts.org

The SNAr mechanism is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgchegg.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, there are two potential bromine leaving groups.

The bromine atom at C-3 is ortho to the strongly electron-withdrawing nitro group.

The bromine atom at C-5 is meta to the nitro group.

Because the nitro group can only effectively stabilize the negative charge of the Meisenheimer complex through resonance when it is in the ortho or para position relative to the site of nucleophilic attack, the bromine atom at C-3 is significantly more activated towards nucleophilic displacement. libretexts.orgchegg.com The bromine at C-5, being meta to the nitro group, is not activated and is thus expected to be unreactive under SNAr conditions. Therefore, a nucleophile will selectively replace the bromine atom at the C-3 position.

Computational studies, often employing Density Functional Theory (DFT), provide significant insights into SNAr reaction mechanisms. researchgate.net For related systems, such as dinitropyridine derivatives reacting with nucleophiles, these studies model the reaction pathway, including the formation of the Meisenheimer complex intermediate and the associated transition states. researchgate.net

The key findings from these computational analyses, which can be extrapolated to this compound, include:

Stabilization of Intermediates: The electron-withdrawing nitro group significantly stabilizes the Meisenheimer complex formed upon nucleophilic attack at the ortho position. researchgate.net

Lower Activation Energy: This stabilization lowers the activation energy barrier for the formation of the intermediate, making the reaction kinetically favorable. researchgate.net

Reaction Pathway: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the formation of the Meisenheimer complex, is often the rate-determining step. The second step is the rapid expulsion of the leaving group (bromide ion) to restore the aromaticity of the ring. libretexts.org

These computational models confirm that the presence of the ortho-nitro group is crucial for the feasibility of nucleophilic substitution on the this compound scaffold.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group (-NH₂), a common and synthetically useful transformation in organic chemistry. wikipedia.org This reaction converts this compound into 3,5-Dibromo-2-aminotoluene. The reduction is typically carried out while leaving the bromine atoms and the aromatic ring intact.

A variety of reducing agents can accomplish this transformation. The choice of reagent can depend on factors like scale, desired reaction conditions (e.g., pH), and compatibility with other functional groups. Common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. masterorganicchemistry.com

Metals in Acidic Media: A classic and robust method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction generates the anilinium salt, which is then neutralized with a base (e.g., NaOH) in a second step to liberate the free amine. youtube.com

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) can also be used for the reduction of aromatic nitro compounds, often in a basic aqueous or alcoholic medium. sciencemadness.org

| Reducing Agent/System | Typical Conditions | Product |

|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol solvent, room temperature/pressure | 3,5-Dibromo-2-aminotoluene |

| Fe / HCl | Aqueous/alcoholic solution, heating, followed by base workup | 3,5-Dibromo-2-aminotoluene |

| Sn / HCl | Aqueous/alcoholic solution, heating, followed by base workup | 3,5-Dibromo-2-aminotoluene |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or MeOH/H₂O, often with a base like Na₂CO₃ | 3,5-Dibromo-2-aminotoluene |

Transformation to Aminotoluene Derivatives

The conversion of the nitro group in this compound to an amino group is a fundamental transformation, yielding 3,5-Dibromo-2-aminotoluene. This reduction is a crucial step in the synthesis of various chemical intermediates. The primary method for this transformation is the reduction of the nitroaromatic compound. A common laboratory and industrial method involves the use of metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl). youtube.com In this reaction, the nitro group is progressively reduced to a nitroso, then a hydroxylamino, and finally an amino group.

Another significant pathway is catalytic hydrogenation, where the nitro group is reduced using hydrogen gas in the presence of a metal catalyst. This method is often preferred for its cleaner reaction profile and easier product isolation.

Catalytic Hydrogenation Processes

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds to their corresponding anilines. google.com For this compound, this process involves reaction with hydrogen gas under pressure in the presence of a heterogeneous catalyst.

Key aspects of the catalytic hydrogenation process include:

Catalysts: Noble metal catalysts are highly effective for this transformation. Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are among the most common choices. google.com Nickel or cobalt-based catalysts can also be used. google.com

Reaction Conditions: The hydrogenation is typically carried out in a solvent, such as methanol, at elevated temperatures and pressures. google.com For instance, typical conditions might involve a temperature of 60°C and a hydrogen pressure of 10-18 bar. google.com

Process Optimization: A significant challenge in the hydrogenation of nitroaromatics is the potential accumulation of hydroxylamine (B1172632) intermediates. These intermediates can be unstable and may lead to the formation of undesired byproducts like azo and azoxy compounds. google.com To mitigate this, catalytic amounts of vanadium compounds can be added to the reaction mixture. This addition has been shown to almost completely prevent the accumulation of hydroxylamines, resulting in a purer amino product. google.com

The general reaction scheme is presented below: this compound + H₂ --(Catalyst)--> 3,5-Dibromo-2-aminotoluene + H₂O

| Parameter | Condition | Purpose/Comment | Reference |

| Catalyst | 5% Pd/C, 5% Pt/C, Nickel, Cobalt | Facilitates the addition of hydrogen across the N=O bonds. | google.com |

| Solvent | Methanol | Dissolves the substrate for efficient reaction. | google.com |

| Temperature | 40 - 60 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. | google.com |

| Pressure | 1.1 - 18 bar H₂ | Ensures a sufficient concentration of hydrogen for the reaction. | google.com |

| Additive | Vanadium compounds | Minimizes the formation of hydroxylamine intermediates and byproducts. | google.com |

| Interactive Data Table: Catalytic Hydrogenation Conditions |

Oxidation Reactions of the Methyl Group

The methyl group of this compound is susceptible to oxidation, offering a pathway to introduce carboxylic acid functionalities. The presence of the electron-withdrawing nitro and bromo groups can influence the reactivity of the methyl group.

Conversion to Carboxylic Acid Functionalities

The most direct oxidation of the methyl group leads to the formation of a carboxylic acid. This transformation converts this compound into 3,5-Dibromo-2-nitrobenzoic acid. This conversion is typically achieved using strong oxidizing agents.

A standard and effective method for this oxidation is the use of potassium permanganate (B83412) (KMnO₄) in an alkaline medium. vaia.com The reaction involves heating the toluene (B28343) derivative with an aqueous solution of KMnO₄. The permanganate ion attacks the methyl group, leading to its progressive oxidation to a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. Other strong oxidizing agents, such as chromic acid (H₂CrO₄), can also be employed for this purpose. quora.com

Oxidative Functionalization Strategies

The oxidation of substituted toluenes can sometimes be complex, with potential for competing reactions. In the case of nitrotoluenes, there can be competition between the oxidation of the methyl group and oxidation of the aromatic ring itself. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have been used to model the permanganate oxidation of nitrotoluenes. These studies help in understanding the reaction pathways and the factors that favor the desired oxidation of the methyl group. researchgate.net The choice of oxidizing agent and the precise control of reaction conditions (temperature, pH, reaction time) are critical for achieving high selectivity and yield of the desired carboxylic acid product. For instance, lower pH conditions can sometimes accelerate oxidation rates with permanganate. researchgate.net The strategic selection of these parameters is key to a successful oxidative functionalization strategy, minimizing byproduct formation.

| Oxidizing Agent | Typical Conditions | Product | Reference |

| Potassium Permanganate (KMnO₄) | Alkaline medium, Heat | Carboxylic Acid | vaia.com |

| Chromic Acid (H₂CrO₄) | Acidic medium, Heat | Carboxylic Acid | quora.com |

| Interactive Data Table: Oxidizing Agents for Methyl Group Conversion |

Cross-Coupling Reactions Involving Bromine Centers

The two bromine atoms on the aromatic ring of this compound are key functional groups for synthetic elaboration, serving as electrophilic sites in various cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, are particularly prominent. rhhz.netacs.org These reactions typically involve the oxidative addition of a palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rhhz.net

A critical aspect when working with di-substituted substrates like this compound is regioselectivity. The electronic and steric environment around each bromine atom can influence its reactivity. Studies on similar molecules, such as 3,5-dibromo-2-pyrone, have shown that the reaction site can be controlled by tuning the reaction conditions, allowing for selective coupling at one position over the other. researchgate.net For 2,5-dibromo-3-methylthiophene, coupling occurs preferentially at the C5 position, which is away from the steric hindrance of the methyl group. nih.gov This suggests that in this compound, the bromine at the 5-position may be more reactive than the sterically hindered bromine at the 3-position, which is ortho to both the nitro and methyl groups.

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. nih.gov This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov

For this compound, Suzuki-Miyaura coupling offers a pathway to synthesize a wide range of biaryl and vinyl-substituted derivatives. The reaction would involve coupling with an aryl or vinyl boronic acid.

Typical conditions for a Suzuki-Miyaura reaction include:

Palladium Catalyst: A palladium(0) source is required, which can be generated in situ from palladium(II) precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂). nih.gov

Ligand: A phosphine (B1218219) ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Ligands such as RuPhos or BrettPhos are often effective. acs.orgnih.gov

Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is necessary to activate the organoboron species for transmetalation. acs.orgnih.gov

Solvent: The reaction is often performed in a mixture of an organic solvent (like toluene or 2-MeTHF) and water. nih.govnih.gov

By carefully selecting the stoichiometry of the boronic acid (e.g., using one equivalent), it may be possible to achieve mono-arylation, preferentially at the more accessible 5-position. Using an excess of the boronic acid would likely lead to di-substitution.

| Component | Example | Function | Reference |

| Palladium Source | Pd(OAc)₂, CataCXium A Pd G3 | Catalyst precursor | nih.govnih.gov |

| Ligand | RuPhos, BrettPhos, quinox | Stabilizes catalyst, promotes oxidative addition/reductive elimination | acs.orgnih.govorganic-chemistry.org |

| Boron Reagent | Arylboronic acid, Alkylboronic ester | Nucleophilic partner | nih.gov |

| Base | K₂CO₃, K₃PO₄ | Activates boron reagent for transmetalation | acs.orgnih.gov |

| Solvent | Toluene/H₂O, 2-MeTHF | Dissolves reactants | nih.govnih.gov |

| Interactive Data Table: Typical Suzuki-Miyaura Reaction Components |

Steric and Electronic Effects on Coupling Efficiency and Selectivity

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the efficiency and regioselectivity of the reaction involving polyhalogenated aromatic compounds are heavily influenced by both steric and electronic factors. rsc.orgresearchgate.net For a molecule like this compound, the two bromine atoms are in non-equivalent positions relative to the nitro (NO₂) and methyl (CH₃) groups, leading to distinct reactivity profiles.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution and for processes like the oxidative addition step in cross-coupling cycles. rhhz.net This electronic effect makes the carbon-bromine (C-Br) bonds more susceptible to cleavage by a low-valent transition metal catalyst (e.g., Pd(0)).

However, the selectivity between the C3-Br and C5-Br positions is determined by a combination of electronics and sterics.

Electronic Effects : The nitro group at the C2 position exerts a strong -I (inductive) and -M (mesomeric) effect. This effect is felt more strongly at the ortho (C3) and para (C5) positions. This would generally enhance the reactivity of both bromine atoms in coupling reactions.

Steric Effects : The bromine at the C3 position is flanked by the nitro group at C2 and the methyl group at C1 (via the ring). This creates significant steric hindrance around the C3-Br bond. In contrast, the bromine at the C5 position is less sterically encumbered.

In many cross-coupling reactions, the catalyst will preferentially react at the less sterically hindered site. rsc.org Therefore, a mono-coupling reaction on this compound would be expected to occur selectively at the C5 position. Achieving coupling at the C3 position would likely require careful optimization of reaction conditions, such as using specific ligands that can overcome the steric hindrance, or by using different types of coupling reactions. researchgate.net Research on the related compound 3,5-dibromo-2-pyrone shows that high regioselectivity can be achieved at either the C3 or C5 position depending on the specific reaction conditions chosen, highlighting the fine balance of these effects. researchgate.net

Table 1: Predicted Factors Influencing Selective Coupling on this compound

| Position | Substituent | Electronic Influence on Coupling | Steric Hindrance | Predicted Initial Coupling Site |

|---|---|---|---|---|

| C3 | Bromine | Activated by NO₂ group | High (flanked by NO₂ and ring CH₃) | Less Favorable |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the well-known Suzuki-Miyaura reaction, this compound is a potential substrate for a variety of other transition metal-catalyzed cross-coupling reactions. The presence of the nitro group can serve as a leaving group itself under certain catalytic conditions, offering an alternative reaction pathway to C-Br activation. rhhz.net This expands the synthetic utility of nitroarenes, making them valuable alternatives to aryl halides. rhhz.net

Several types of coupling reactions could be envisioned for this substrate:

Sonogashira Coupling : This reaction couples terminal alkynes with aryl halides, catalyzed by palladium and copper complexes. It could be used to introduce alkynyl groups at the C5 or C3 position of this compound, leading to the formation of functionalized alkynyl-nitrotoluenes.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling aryl halides or pseudo-halides with amines. organic-chemistry.org It could be employed to synthesize aminotoluene derivatives from this compound. Given the existing nitro group, subsequent reduction would lead to diaminotoluene structures.

C-O and C-S Coupling : Transition metals also catalyze the formation of carbon-oxygen and carbon-sulfur bonds. rhhz.net Reactions with phenols or thiols could be used to synthesize diaryl ethers or thioethers, respectively. Copper-catalyzed couplings are often effective for constructing C-S bonds using nitroarenes as substrates. rhhz.net

Heck Coupling : This reaction involves the coupling of an unsaturated compound (like an alkene) with an aryl halide. It could be used to append vinyl groups to the aromatic ring of this compound.

The nitro group itself can be replaced in some transition-metal-catalyzed reactions, a process that has gained attention as it avoids the use of halogenated arenes. rhhz.net This C-NO₂ bond cleavage can be used to form C-C, C-O, and C-N bonds, further diversifying the potential transformations of this compound. rhhz.net

Derivatization Chemistry for Analytical and Synthetic Purposes

The derivatization of nitroaromatic compounds is crucial for both enhancing their detection in analytical settings and for creating new molecules in synthetic chemistry. researchgate.net For analytical purposes, many nitroaromatic compounds are neutral molecules with poor ionization efficiency in mass spectrometry. researchgate.net Chemical derivatization can convert them into more easily ionizable forms, greatly improving detection sensitivity and chromatographic separation. researchgate.net

Bromination of Aromatic Amines to Yield Dibromo Derivatives

The synthesis of dibromo derivatives often starts with simpler aromatic precursors, such as aromatic amines. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. To achieve specific bromination patterns and prevent over-bromination or oxidation, the amino group is typically protected first.

One common method involves protecting a primary aromatic amine, such as an isomer of aminotoluene, as a succinimide (B58015) derivative. thieme-connect.com This protected amine can then undergo controlled nuclear bromination. For example, the reaction of a protected aminotoluene with molecular bromine in a suitable solvent like acetic acid can yield a monobrominated product with high efficiency. thieme-connect.com To obtain a dibromo derivative, the reaction conditions can be adjusted, for instance by using a larger excess of the brominating agent and harsher conditions.

An alternative pathway is to start with a nitrotoluene. Direct electrophilic bromination of nitrotoluenes can be challenging due to the deactivating nature of the nitro group. However, using a Lewis acid catalyst can facilitate the reaction. ncert.nic.in After bromination, the nitro group can be reduced to an amine, providing a brominated aromatic amine which can be further functionalized. youtube.com

Table 2: General Strategies for Bromination

| Starting Material | Key Reagents | Intermediate/Product Type | Reference |

|---|---|---|---|

| Primary Aromatic Amine | 1. Succinic anhydride (B1165640) (protection) 2. Molecular Bromine (Br₂) | N-protected bromo-aromatic amine | thieme-connect.com |

| Nitrotoluene | Br₂ / Lewis Acid (e.g., FeBr₃) | Bromo-nitrotoluene | ncert.nic.in |

Formation of Specific Functionalized Analogs

The structure of this compound offers multiple reaction sites for creating a wide array of functionalized analogs. The two bromine atoms can be selectively addressed in coupling reactions, and the nitro group can be transformed into other functional groups.

A key transformation is the reduction of the nitro group to a primary amine (NH₂). This is commonly achieved using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. youtube.com The resulting 3,5-dibromo-2-aminotoluene is a versatile intermediate. The newly formed amino group can undergo a host of reactions:

Diazotization : Reaction with nitrous acid (generated from NaNO₂ and HCl) converts the amine to a diazonium salt. This salt is a superb leaving group and can be substituted by a wide variety of nucleophiles (e.g., -OH, -CN, -F, -Cl, -Br, -I) in Sandmeyer or related reactions. ncert.nic.in

Amide Formation : Acylation with acid chlorides or anhydrides yields amides, which can alter the electronic properties and steric environment of the molecule.

Alkylation : The amine can be alkylated to form secondary or tertiary amines. libretexts.org

Furthermore, the bromine atoms can be used as handles for carbon-carbon bond formation. For instance, after reducing the nitro group, one of the bromine atoms could participate in an intramolecular coupling reaction to form a heterocyclic ring system, or in intermolecular couplings to build more complex structures. The differential reactivity of the C3-Br and C5-Br bonds allows for sequential, site-selective functionalization. For instance, a less sterically hindered C5-Br can be reacted first, followed by a second coupling at the C3-Br position under different conditions. This stepwise approach enables the synthesis of highly complex and specifically substituted toluene derivatives.

Advanced Spectroscopic Characterization of 3,5 Dibromo 2 Nitrotoluene and Its Derivatives

X-ray Crystallography Studies

X-ray crystallography studies on analogues of 3,5-Dibromo-2-nitrotoluene reveal crucial details about molecular shape, bond parameters, and the complex network of intermolecular forces that dictate the supramolecular architecture.

The geometry of this compound is dictated by the substitution pattern on the toluene (B28343) ring. The benzene (B151609) ring itself is expected to be largely planar. However, steric hindrance between the bulky bromine atom at the 3-position and the adjacent nitro group at the 2-position likely forces the nitro group to twist out of the plane of the benzene ring. This rotation is a common feature in ortho-substituted nitrobenzenes.

In related structures, such as 2,6-diiodo-4-nitrotoluene, the molecule is observed to be planar, with the exception of the hydrogen atoms of the methyl group and the oxygen atoms of the nitro group which deviate from the benzene ring plane. iucr.org For other trihalogenated nitrobenzene (B124822) derivatives, a planar conformation is generally expected unless significant intramolecular crowding from ortho substituents is present. researchgate.net The conformation observed in the solid state for derivatives like 2'-Amino-3',5'-dibromoacetophenone has been shown to be consistent with conformations proposed in solution studies.

Detailed analysis of bond lengths and angles provides a quantitative measure of the molecular structure. Data from analogous compounds, such as 1,2,3-tribromo-5-nitrobenzene, offer valuable reference points. iucr.org In this analogue, the C-Br bond lengths are reported to be in the range of 1.821(12) to 1.886(11) Å. iucr.org The C-N bond and N-O bonds of the nitro group will have lengths consistent with those in other nitroaromatic compounds. The internal angles of the benzene ring may show slight distortions from the ideal 120° due to the electronic and steric influence of the substituents. For instance, in 2,4,6-tribromotoluene, the C-C-C angle variation is sensitive to the halogen atoms surrounding the methyl group. iucr.org

Table 1: Illustrative Bond Lengths from an Analogous Compound (1,2,3-tribromo-5-nitrobenzene) Data sourced from a representative crystallographic study of a related compound and may not reflect the exact values for this compound.

| Bond | Length (Å) |

|---|---|

| C-Br | 1.821 - 1.886 |

| C-N | ~1.47 |

| N-O | ~1.22 |

| C-C (aromatic) | ~1.39 |

Table 2: Illustrative Bond Angles from an Analogous Compound (1,2,3-tribromo-5-nitrobenzene) Data sourced from a representative crystallographic study of a related compound and may not reflect the exact values for this compound.

| Angle | Value (°) |

|---|---|

| C-C-C (ring) | ~120 |

| C-C-Br | ~120 |

| C-C-N | ~119 |

| O-N-O | ~125 |

The dihedral angle between the nitro group and the benzene ring is of particular interest. Due to steric repulsion with the ortho-bromine atom, this angle is expected to be significantly greater than 0°, indicating a non-coplanar arrangement.

Although considered weak, C-H···X (where X is a halogen) hydrogen bonds are significant in directing crystal packing. Halocarbons can serve as hydrogen bond acceptors. rsc.org In the crystal structure of 2,4,6-tribromotoluene, molecules are linked by C-H···Br hydrogen bonds to form chains. iucr.org Similar interactions involving the methyl and aromatic C-H groups of this compound acting as donors to the bromine atoms of adjacent molecules are highly probable, contributing to the formation of extended supramolecular networks. Studies have shown that halogens can engage in hydrogen bonding, with trends suggesting that bromine is a more effective acceptor than fluorine, but less so than chlorine in certain contexts. uoa.gr

Halogen bonds are highly directional non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). nih.gov In the context of this compound, the electron-withdrawing nitro group enhances the electrophilic character of the covalently bonded bromine atoms, making them effective halogen bond donors. The oxygen atoms of the nitro group on a neighboring molecule are excellent halogen bond acceptors.

This Br···O halogen bonding is a frequently observed and structure-directing interaction in brominated nitro compounds. mdpi.com Studies on related molecules show that Br···O interactions can reliably form one-dimensional chains in the crystal lattice. mdpi.com In some cases, these Br···O halogen bonds are strong enough to compete with and even dominate other weak interactions. mdpi.comrsc.org Additionally, Br···Br interactions can also play a role in the crystal packing. researchgate.netiucr.orgnih.gov These are classified as Type I (where the C-Br···Br angles are equal) or Type II (where one angle is ~180° and the other is ~90°), with the latter often being described as a true halogen bond. researchgate.netiucr.org

Aromatic rings with electron-withdrawing groups, like the nitro group, are known to engage in π-π stacking interactions. nih.govacs.org These interactions arise from a combination of dispersion and electrostatic forces and are crucial for the stabilization of crystal structures. libretexts.org The presence of the nitro group polarizes the π-system of the toluene ring, making it electron-deficient. This facilitates stacking with other aromatic rings.

The stacking can occur in parallel-displaced or T-shaped arrangements to minimize repulsion and maximize attraction. libretexts.org The regiochemistry of substituents on the aromatic ring plays a significant role in the strength and orientation of these interactions. nih.gov In nitroarene-containing crystals, these π-stacking interactions often work in concert with other forces like hydrogen and halogen bonds to build complex three-dimensional architectures. cam.ac.uk Computational studies have shown that interactions between nitroarenes and aromatic systems can be very strong, contributing significantly to binding and molecular recognition. nih.gov

Correlating Crystallographic Data with Reactivity Profiles

The crystal packing of substituted toluenes is governed by a delicate balance of weak intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and in some cases, halogen bonding. In the case of this compound, the presence of two bulky bromine atoms and a sterically demanding nitro group adjacent to the methyl group is expected to significantly influence the molecular packing. The nitro group, with its strong electron-withdrawing nature, introduces a significant dipole moment to the molecule.

The arrangement of molecules in the crystal lattice can also dictate the accessibility of reactive sites. For example, the packing might shield the methyl group or specific aromatic protons from attack by reagents in solid-state reactions. Conversely, specific intermolecular arrangements could pre-organize molecules for certain types of reactions, potentially leading to different product distributions compared to solution-phase reactions. Understanding these solid-state structural features is therefore crucial for predicting and controlling the reactivity of this compound in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei provide detailed information about the electronic environment of each atom within the molecule.

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the aromatic carbons. While experimental spectra for this specific compound are not widely published, the chemical shifts can be predicted based on the analysis of substituent effects in related compounds.

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to display two distinct signals for the two aromatic protons, H-4 and H-6. These protons would appear as doublets due to coupling with each other. The electron-withdrawing nature of the nitro group and the bromine atoms will cause a downfield shift for these protons compared to unsubstituted toluene. The proton at the H-6 position, being ortho to the nitro group, is expected to be the most deshielded. The methyl group protons will appear as a singlet, likely in the range of 2.5-2.7 ppm, shifted downfield from the typical methyl resonance in toluene due to the presence of the ortho nitro group.

¹³C NMR: The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon atom bearing the nitro group (C-2) is expected to be significantly deshielded. The carbons bearing the bromine atoms (C-3 and C-5) will also be shifted downfield, although the effect of bromine is generally less pronounced than that of a nitro group. The ipso-carbon (C-1) attached to the methyl group will have a characteristic chemical shift, and the methyl carbon itself will appear in the aliphatic region of the spectrum.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.6 (s) | ~20 |

| C1 | - | ~138 |

| C2 | - | ~150 |

| C3 | - | ~120 |

| C4 | ~7.8 (d) | ~135 |

| C5 | - | ~125 |

| C6 | ~8.0 (d) | ~130 |

Heteronuclear NMR, particularly ¹⁵N and ¹⁷O NMR, can provide direct insight into the electronic environment of the nitro group. The chemical shifts of these nuclei are highly sensitive to the electron density and the nature of the chemical bonds involving nitrogen and oxygen.

The ¹⁵N chemical shift of the nitro group in this compound is expected to be in the typical range for aromatic nitro compounds. However, the steric hindrance caused by the adjacent methyl and bromo substituents could lead to a twisting of the nitro group out of the plane of the benzene ring. This would reduce the resonance interaction with the aromatic π-system and likely result in a change in the ¹⁵N chemical shift compared to a less sterically hindered nitrotoluene.

Similarly, the ¹⁷O chemical shifts of the nitro group are sensitive to the electronic structure. The two oxygen atoms of the nitro group are chemically equivalent due to resonance, unless there are strong anisotropic effects in the surrounding medium. The ¹⁷O resonance is generally broad due to the quadrupolar nature of the nucleus, but its position can still provide valuable information about the electronic distribution within the N-O bonds.

The presence of two bromine atoms and a nitro group on the toluene ring has a profound effect on the NMR spectroscopic parameters. The electron-withdrawing nature of these substituents leads to a general deshielding of the aromatic protons and carbons.

The additivity rules for predicting chemical shifts can be applied as a first approximation. However, in a sterically crowded molecule like this compound, steric effects can cause deviations from simple additivity. The "through-space" interactions between the bulky substituents can influence the local electronic and magnetic environments of the nuclei, leading to unexpected shifts.

A comparison of the predicted chemical shifts with those of simpler model compounds, such as 2-nitrotoluene (B74249), 3,5-dibromotoluene (B156392), and other substituted nitrotoluenes, allows for a detailed analysis of the individual and combined effects of the bromo and nitro substituents on the chemical shifts of the aromatic ring and the methyl group. This analysis helps in understanding the interplay of electronic and steric effects in determining the molecular structure and reactivity.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are related to its structure and bonding.

The FTIR and Raman spectra of this compound are expected to show a series of characteristic absorption bands corresponding to the various functional groups present in the molecule.

The most prominent bands will be those associated with the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The exact positions of these bands are sensitive to the electronic and steric environment of the nitro group.

The C-H stretching vibrations of the aromatic ring and the methyl group will be observed in the region of 2800-3100 cm⁻¹. The C-Br stretching vibrations are expected to appear at lower frequencies, typically in the range of 500-700 cm⁻¹. The various C-C stretching vibrations of the benzene ring will give rise to a set of bands in the 1400-1600 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| NO₂ Symmetric Stretch | 1300 - 1370 | Strong |

| C-N Stretch | 800 - 900 | Medium |

| C-Br Stretch | 500 - 700 | Medium to Strong |

The analysis of the vibrational spectra, often aided by computational calculations, allows for a detailed assignment of the observed bands to specific vibrational modes of the molecule. This information complements the data obtained from X-ray crystallography and NMR spectroscopy, providing a more complete picture of the molecular structure and bonding in this compound.

Correlation of Spectroscopic Data with Molecular Structure and Conformation

The spectroscopic data obtained for this compound provides a detailed fingerprint of its molecular architecture. The positions of the substituents on the toluene ring heavily influence the electronic environment of each atom, which is directly reflected in the spectroscopic outputs.

The ¹H NMR spectrum is particularly sensitive to the arrangement of the substituents. The chemical shifts of the aromatic protons are dictated by the combined inductive and resonance effects of the two bromine atoms and the nitro group. The nitro group, being a strong electron-withdrawing group, will deshield the adjacent protons, causing them to resonate at a lower field. Conversely, the bromine atoms also exert an electron-withdrawing inductive effect, but their resonance effect can be electron-donating. The precise chemical shifts will therefore be a balance of these competing influences.

In the case of this compound, the steric hindrance between the bulky bromine atom at the 3-position and the nitro group at the 2-position may cause the nitro group to twist out of the plane of the benzene ring. This conformational change would reduce the resonance effect of the nitro group, which would, in turn, affect the chemical shifts of the aromatic protons and the carbon atoms in the ¹³C NMR spectrum. This twisting can be inferred by comparing the observed chemical shifts with those predicted by computational models.

Infrared spectroscopy further corroborates the molecular structure. The characteristic vibrational frequencies for the nitro group (asymmetric and symmetric stretches) and the C-Br bonds confirm the presence of these functional groups. The exact position of these bands can be subtly affected by the electronic and steric interactions with the other substituents.

Mass Spectrometric Investigations

Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for elucidating its fragmentation pathways under ionization. The nominal molecular weight of this compound (C₇H₅Br₂NO₂) is approximately 295 g/mol , considering the most common isotopes of bromine (⁷⁹Br and ⁸¹Br). The high-resolution mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms, with the M, M+2, and M+4 peaks appearing in an approximate ratio of 1:2:1.

The fragmentation of nitrotoluenes in a mass spectrometer is well-documented and provides a basis for predicting the fragmentation of this compound. researchgate.net For o-nitrotoluene, a characteristic fragmentation pathway involves the loss of an OH radical from the molecular ion, a process that is facilitated by an intramolecular hydrogen transfer from the methyl group to the nitro group. researchgate.net This "ortho effect" is expected to be a prominent feature in the mass spectrum of this compound as well.

Other likely fragmentation pathways include the loss of the nitro group (NO₂) to form a dibromotoluene cation, and the cleavage of the bromine atoms. The relative abundances of these fragment ions provide valuable information about the stability of the different ionic species and the bond strengths within the molecule.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 295/297/299 | [C₇H₅Br₂NO₂]⁺ (Molecular Ion) |

| 278/280/282 | [C₇H₄Br₂NO]⁺ (Loss of OH) |

| 249/251/253 | [C₇H₅Br₂]⁺ (Loss of NO₂) |

| 170/172 | [C₇H₅Br]⁺ (Loss of Br and NO₂) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The m/z values are approximate and will show isotopic distribution due to the presence of bromine isotopes.

Use in Identification of Reaction Products and Intermediates

Mass spectrometry is an indispensable analytical technique for monitoring the progress of chemical reactions involving this compound and for identifying the resulting products and any transient intermediates. For instance, in synthetic procedures aiming to modify the functional groups of this compound, such as the reduction of the nitro group to an amine, mass spectrometry can be used to confirm the successful conversion by observing the disappearance of the reactant's molecular ion and the appearance of the product's molecular ion.

Furthermore, by coupling a mass spectrometer with a gas or liquid chromatograph (GC-MS or LC-MS), complex reaction mixtures can be separated and the individual components identified based on their mass spectra. This is particularly useful for identifying byproducts or unreacted starting materials, which is crucial for optimizing reaction conditions and for the purification of the desired product. The fragmentation patterns serve as a fingerprint for each compound, allowing for unambiguous identification even in complex matrices.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophoric Analysis

The UV-Vis spectrum of this compound is characterized by electronic transitions within the aromatic ring, which is influenced by the attached chromophoric and auxochromic groups. The benzene ring itself has characteristic absorptions in the ultraviolet region. The nitro group (NO₂) acts as a powerful chromophore, a group that absorbs light, due to the presence of n→π* and π→π* electronic transitions. The n→π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro group, is typically weaker and appears at longer wavelengths. The π→π* transition is much stronger and occurs at shorter wavelengths.

The toluene moiety (benzene ring with a methyl group) has its primary absorption bands shifted to slightly longer wavelengths compared to benzene due to the hyperconjugative effect of the methyl group. The introduction of the nitro and bromo substituents further modifies the electronic structure and, consequently, the UV-Vis spectrum.

Influence of Bromine and Nitro Groups on UV-Vis Spectra

The presence of both bromine atoms and a nitro group on the toluene ring significantly impacts the UV-Vis absorption spectrum. The nitro group, being a strong electron-withdrawing group, causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary benzene absorption bands. This is due to the extension of the conjugated π-system. Studies on 2-nitrotoluene have shown that it exhibits UV absorptions at longer wavelengths compared to toluene. researchgate.net

Computational and Theoretical Investigations of 3,5 Dibromo 2 Nitrotoluene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like 3,5-dibromo-2-nitrotoluene. This computational approach allows for the detailed analysis of electronic structure, molecular geometry, and reactivity, providing insights that complement experimental findings. By solving the Schrödinger equation within the framework of DFT, researchers can predict a wide range of molecular characteristics with a high degree of accuracy.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic properties of a molecule are crucial in determining its reactivity and spectroscopic behavior. DFT calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and the energy required for electronic excitation. schrodinger.comyoutube.com A smaller gap generally suggests higher reactivity. semanticscholar.org

For molecules in the nitrotoluene family, the HOMO is often associated with the electron-donating methyl group and the aromatic ring, while the LUMO is typically localized on the electron-withdrawing nitro group. researchgate.net This separation of frontier orbitals facilitates charge transfer upon electronic excitation. researchgate.net The HOMO-LUMO gap can be experimentally verified through UV-Vis spectroscopy, where the lowest energy absorption corresponds to the energy required to promote an electron from the HOMO to the LUMO. schrodinger.com

Table 1: Calculated Electronic Properties of a Related Nitrotoluene Derivative

| Parameter | Value |

| HOMO Energy | -7.27 eV |

| LUMO Energy | -1.75 eV |

| HOMO-LUMO Gap | 5.52 eV |

| Data for 4-chloro-3-nitrotoluene, calculated using the B3LYP/6-311++G(d,p) level of theory. researchgate.net |

Prediction of Molecular Geometry and Conformational Preferences

DFT calculations are highly effective in predicting the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, the optimized geometry reveals a nearly planar benzene (B151609) ring. The substituents—two bromine atoms, a nitro group, and a methyl group—cause minor distortions from ideal hexagonal symmetry. researchgate.net

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. A key aspect for this compound is the orientation of the nitro and methyl groups relative to the benzene ring. DFT calculations can determine the relative energies of different conformers, identifying the most stable arrangement. researchgate.net These computational predictions are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

Table 2: Selected Optimized Geometrical Parameters for a Substituted Nitrotoluene

| Parameter | Bond Length (Å) / Angle (°) |

| C-C (ring) | 1.38 - 1.40 |

| C-N | ~1.48 |

| C-Br | ~1.89 |

| C-C (methyl) | ~1.51 |

| C-N-O | ~117 - 118 |

| O-N-O | ~125 |

| Note: These are typical bond lengths and angles for substituted nitrotoluenes and may vary slightly for this compound. |

Reactivity Prediction and Mechanistic Modeling (e.g., Fukui Indices for Electrophilic Centers, Transition State Analysis)

DFT can be used to predict the reactivity of a molecule by identifying its most reactive sites. Fukui indices are a powerful tool for this purpose, indicating the propensity of an atomic site to undergo nucleophilic, electrophilic, or radical attack. substack.com For an electrophilic attack, the site with the highest value of the Fukui function f⁻ is the most susceptible. researchgate.net Conversely, the site with the highest f⁺ value is the most likely to be attacked by a nucleophile. researchgate.netresearchgate.net In the context of this compound, these indices can pinpoint which of the carbon atoms on the benzene ring or which of the substituent atoms are most likely to participate in a chemical reaction.

Furthermore, DFT is instrumental in modeling reaction mechanisms. By calculating the energies of reactants, products, and transition states, a potential energy surface for a reaction can be mapped out. acs.org Transition state analysis allows for the determination of the activation energy barrier, providing a quantitative measure of the reaction rate. acs.org This is particularly useful for understanding substitution reactions at the bromine positions or reduction of the nitro group.

Simulation and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant application of DFT is the simulation of various spectroscopic data, which can then be compared with experimental spectra for validation. schrodinger.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts for ¹H and ¹³C NMR spectra. researchgate.netlongdom.org These theoretical spectra can aid in the assignment of experimental signals. schrodinger.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. longdom.org By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the N-O bonds of the nitro group or the C-Br bonds. longdom.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.net The calculated absorption maxima (λmax) can be compared with experimental data to validate the electronic structure calculations. researchgate.net

Analysis of Steric Hindrance and its Impact on Methyl Group Rotation

The substituents on the benzene ring of this compound create a sterically crowded environment. The proximity of the ortho nitro group and the bromo group to the methyl group can hinder its free rotation. DFT calculations can quantify this steric hindrance by mapping the potential energy surface for the rotation of the methyl group around the C-C bond. acs.org This analysis reveals the energy barriers to rotation and the preferred conformations of the methyl group protons. uab.cat In some halogenated methylbenzenes, steric hindrance leads to small out-of-plane deformations of the atoms to relieve the strain. researchgate.net

Semi-Empirical Molecular Orbital (e.g., AM1) Studies

Semi-empirical molecular orbital methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to DFT. wikipedia.org These methods are also based on the Hartree-Fock formalism but incorporate a greater number of approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.orgscielo.br

AM1 can be used to investigate the electronic structure and geometry of large molecules where DFT might be computationally prohibitive. wikipedia.org While generally less accurate than DFT, AM1 can still provide valuable qualitative insights into molecular properties. uni-muenchen.de For instance, AM1 calculations have been used to determine geometries and heats of formation for various organic molecules. scielo.br The method has also been applied to study reaction pathways and electronic properties, such as dipole moments and ionization potentials. scielo.brresearchgate.net However, it's important to note that the accuracy of semi-empirical methods can be inconsistent, and their results are often best used for comparative purposes or as a starting point for more rigorous calculations. uni-muenchen.de

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.